![molecular formula C16H14N4O2S B2364940 Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034427-11-5](/img/structure/B2364940.png)
Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
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Description
Scientific Research Applications
p38α Mitogen Activated Protein (MAP) Kinase Inhibitors
These compounds have also been evaluated for their p38α mitogen activated protein (MAP) kinase inhibitory activity in enzymatic assays . The most active compound had good selectivity index of >35 against p38α MAP kinase, with 9.0-fold more selective than clinical candidate .
Anticancer Applications
Thiazole derivatives, which are part of the compound, have shown potential in cancer treatment . They have been used in the synthesis of compounds with potent antitumor activities .
Antimicrobial Applications
Thiazole-based compounds have demonstrated antimicrobial activities . Modification of thiazole-based compounds at different positions has generated new molecules with potent antimicrobial activities .
Anti-Alzheimer Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been used in the synthesis of compounds with anti-Alzheimer activities .
Antihypertensive Applications
Thiazole derivatives have also been used in the synthesis of compounds with antihypertensive activities .
properties
IUPAC Name |
quinoxalin-6-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(11-1-2-13-14(9-11)18-5-4-17-13)20-7-3-12(10-20)22-16-19-6-8-23-16/h1-2,4-6,8-9,12H,3,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFNXFJHMPBQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone |
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